3-penten-2-one, 4-hydroxy-, (3Z)-
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Overview
Description
3-penten-2-one, 4-hydroxy-, (3Z)-: is an organic compound with the molecular formula C5H8O2 and a molecular weight of 100.1158 g/mol . It is an enone, specifically a 3-penten-2-one carrying an additional hydroxy substituent at position 4 . This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-penten-2-one, 4-hydroxy-, (3Z)- can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde and acetone, followed by dehydration to form the enone structure . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-penten-2-one, 4-hydroxy-, (3Z)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to saturated alcohols or alkanes.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-penten-2-one, 4-hydroxy-, (3Z)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Mechanism of Action
The mechanism of action of 3-penten-2-one, 4-hydroxy-, (3Z)- involves its interaction with molecular targets through its enone and hydroxy functional groups. These interactions can lead to the formation of covalent bonds with nucleophiles, such as amino acids in proteins, affecting their function. The compound’s reactivity with biological molecules makes it a valuable tool in studying biochemical pathways and enzyme mechanisms .
Comparison with Similar Compounds
Similar Compounds
3-penten-2-one: Lacks the hydroxy group at position 4, making it less reactive in certain chemical reactions.
4-hydroxy-3-penten-2-one: Similar structure but may differ in the position of the double bond or hydroxy group.
3-methyl-3-penten-2-one: Contains a methyl group, which can influence its reactivity and applications.
Uniqueness
The presence of both the enone and hydroxy functional groups in 3-penten-2-one, 4-hydroxy-, (3Z)- makes it unique compared to its analogs. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in scientific research.
Properties
IUPAC Name |
4-hydroxypent-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4(6)3-5(2)7/h3,6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POILWHVDKZOXJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274615 |
Source
|
Record name | 3-penten-2-one, 4-hydroxy-, (3Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26567-75-9 |
Source
|
Record name | 3-penten-2-one, 4-hydroxy-, (3Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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